MPT0B206
Description
MPT0B206 is a novel tubulin polymerization inhibitor with demonstrated efficacy in targeting both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells. It operates by downregulating Bcr-Abl expression, a key oncogenic driver in CML, and inducing apoptosis through mitochondrial-dependent pathways . Notably, its mechanism diverges from traditional tyrosine kinase inhibitors (TKIs) like imatinib, as it circumvents resistance mechanisms linked to Bcr-Abl mutations. Preclinical studies highlight its potency, with significant reduction in cell viability observed at nanomolar concentrations in CML models .
Propriétés
Formule moléculaire |
C16H16N2O4S |
|---|---|
Poids moléculaire |
332.37 |
Nom IUPAC |
N-[1-(4-Methoxy-benzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-formamide |
InChI |
InChI=1S/C16H16N2O4S/c1-22-13-5-7-14(8-6-13)23(20,21)18-10-9-12-3-2-4-15(16(12)18)17-11-19/h2-8,11H,9-10H2,1H3,(H,17,19) |
Clé InChI |
VAMQNUFVZLXASV-UHFFFAOYSA-N |
SMILES |
O=CNC1=CC=CC2=C1N(S(=O)(C3=CC=C(OC)C=C3)=O)CC2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MPT0B206 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
MPT0B206 is functionally compared to two classes of compounds: (1) Bcr-Abl inhibitors (e.g., imatinib) and (2) tubulin-targeting agents (e.g., paclitaxel). Key comparative parameters include molecular properties, mechanisms, and resistance profiles.
Table 1: Comparative Analysis of this compound and Bcr-Abl Inhibitors
Table 2: Comparative Analysis of this compound and Tubulin Inhibitors
| Parameter | This compound | Paclitaxel |
|---|---|---|
| Target | Tubulin depolymerization | Tubulin stabilization |
| Selectivity | High (CML-specific Bcr-Abl effect) | Broad (affects all dividing cells) |
| Resistance | Low (novel mechanism) | High (P-glycoprotein efflux) |
| Solubility | Moderate (enhanced bioavailability) | Poor (requires solvents) |
Key Findings:
Mechanistic Superiority : Unlike imatinib, this compound retains efficacy in resistant CML models by targeting tubulin dynamics rather than mutated kinases .
Reduced Toxicity: Compared to paclitaxel, this compound exhibits higher selectivity for leukemic cells, minimizing off-target effects on normal tissues .
Structural Advantages : While molecular weight data is unspecified in available evidence, its design likely optimizes blood-brain barrier penetration, a limitation of many TKIs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
